
1-Benzoyl-3-(fluoromethyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-3-(fluoromethyl)azetidine is a chemical compound with the molecular formula C11H12FNO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzoyl group and a fluoromethyl group attached to the azetidine ring. It has a molecular weight of 193.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-(fluoromethyl)azetidine can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate has been reported .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-3-(fluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
1-Benzoyl-3-(fluoromethyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(fluoromethyl)azetidine involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the fluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Benzoyl-3-methylazetidine: Similar structure but lacks the fluorine atom.
1-Benzoyl-3-(chloromethyl)azetidine: Similar structure but with a chlorine atom instead of fluorine.
1-Benzoyl-3-(bromomethyl)azetidine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: 1-Benzoyl-3-(fluoromethyl)azetidine is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C11H12FNO |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C11H12FNO/c12-6-9-7-13(8-9)11(14)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
InChI Key |
RSXVXURUDCHJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
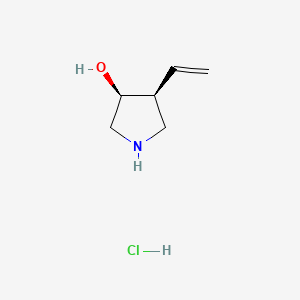
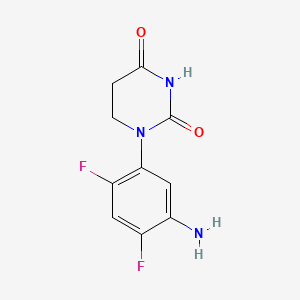
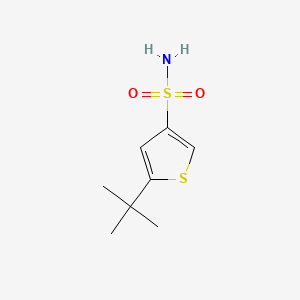
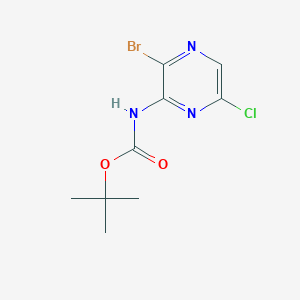
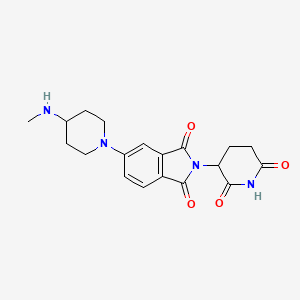
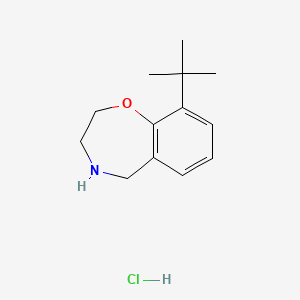
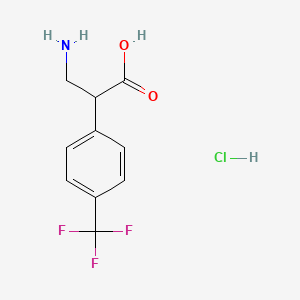
![9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate](/img/structure/B13499266.png)
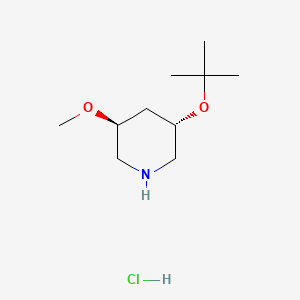
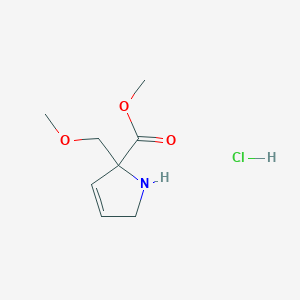
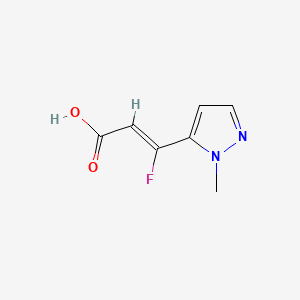
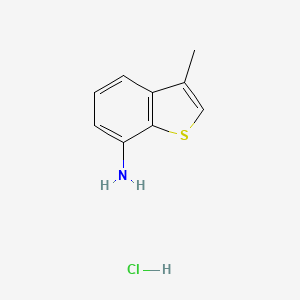
![3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13499296.png)
